cis-11-Eicosenamide

Overview

Description

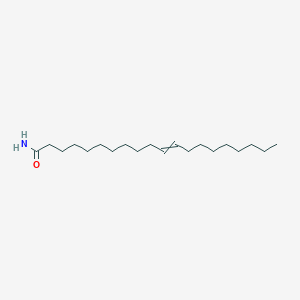

cis-11-Eicosenamide: is an organic compound with the molecular formula C20H39NO. It belongs to the class of aliphatic hydrocarbons and is characterized by the presence of a carbonyl amide group. This compound is also known by its IUPAC name, (11Z)-icos-11-enamide .

Mechanism of Action

Target of Action

cis-11-Eicosenamide is a carbonyl amide that belongs to the class of aliphatic hydrocarbons . It has reactive properties, which can be beneficial as corrosion inhibitors in automotive products . It also exhibits antibacterial activity .

Mode of Action

Its antibacterial activity suggests that it may interact with bacterial cell components, leading to inhibition of bacterial growth .

Biochemical Pathways

Given its antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition .

Pharmacokinetics

Its physicochemical properties, such as a high logp value , suggest that it may have good lipophilicity, which could influence its absorption and distribution.

Result of Action

The primary result of this compound’s action is its antibacterial activity . It may inhibit the growth of bacteria, which could be beneficial in the treatment of bacterial infections .

Biochemical Analysis

Biochemical Properties

It is known that it is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that it has antibacterial activity , indicating that it may influence bacterial cell function

Molecular Mechanism

It is known to have reactive properties , suggesting that it may interact with other molecules in the cell

Metabolic Pathways

The metabolic pathways that cis-11-Eicosenamide is involved in are not well defined. It is known that it is a primary fatty amide , suggesting that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-11-Eicosenamide typically involves the reaction of eicosenoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced catalysts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: cis-11-Eicosenamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Oxidation: Formation of eicosenoic acid derivatives.

Reduction: Formation of eicosenol derivatives.

Substitution: Formation of halogenated or nucleophile-substituted eicosenamide derivatives.

Scientific Research Applications

Chemistry: cis-11-Eicosenamide is used as a precursor in the synthesis of various organic compounds. Its reactive properties make it valuable in the development of new materials and chemical intermediates .

Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolic pathways. It has been shown to exhibit antibacterial activity, making it a candidate for the development of new antimicrobial agents .

Medicine: this compound is being investigated for its potential therapeutic applications, including its role as a corrosion inhibitor in medical devices and implants. Its unique chemical structure allows it to interact with biological membranes and proteins, potentially leading to new drug discoveries .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor in automotive products. Its ability to form protective films on metal surfaces makes it valuable in extending the lifespan of machinery and equipment .

Comparison with Similar Compounds

cis-9-Octadecenamide:

cis-13-Docosenamide:

Uniqueness: cis-11-Eicosenamide is unique due to its specific carbon chain length and the position of the double bond. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

cis-11-Eicosenamide, a primary fatty acid amide, is derived from (11Z)-icos-11-enoic acid and has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and implications for health and disease.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 309.53 g/mol

- CAS Number : 10436-08-5

- Structure : Contains a carbon-carbon double bond at the 11th position of a 20-carbon chain, classifying it as an unsaturated fatty amide.

The "cis" configuration indicates the spatial arrangement of hydrogen atoms around the double bond, which influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It is believed to interact with bacterial cell components, inhibiting growth through disruption of essential biochemical pathways. This activity positions it as a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Role in Metabolism

As a human metabolite, this compound may play roles in various metabolic processes. Its structural characteristics suggest potential involvement in cellular signaling pathways and metabolic regulation. Studies have indicated that it could influence lipid metabolism, which is crucial for maintaining homeostasis in various physiological conditions.

Study on Psoriasis Vulgaris

A notable study investigated the metabolomic profiles of patients with psoriasis vulgaris, highlighting this compound as one of the differential metabolites. The study found significantly elevated levels of this compound in the plasma of psoriasis patients compared to healthy controls (p < 0.001). This suggests a potential link between this compound levels and inflammatory processes associated with psoriasis .

Antigenotoxicity and Cytotoxicity Studies

This compound has been studied for its antigenotoxicity and cytotoxic effects on cancer cells. Research involving metabiotics extracted from Lactobacillus strains demonstrated that this compound could inhibit the proliferation of human colon cancer cells, indicating its potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related fatty acid amides:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cis-9-Octadecenamide | Unsaturated fatty amide | Antibacterial properties; shorter carbon chain |

| Palmitamide | Saturated fatty amide | More stable; lacks unsaturation |

| Oleamide | Unsaturated fatty amide | Known for neuroprotective effects |

| Stearamide | Saturated fatty amide | Higher melting point; used in cosmetics |

This compound is unique due to its specific position of unsaturation (at the 11th carbon) within a long-chain structure, which may impart distinct biological activities compared to other similar compounds .

The antibacterial mechanism of this compound likely involves interference with bacterial membrane integrity and function. Its interactions with lipid membranes can disrupt cellular processes, leading to bacterial cell death. Additionally, its role as a signaling molecule may influence various metabolic pathways in human physiology .

Properties

IUPAC Name |

(Z)-icos-11-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHQTVBKPMHICN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338252 | |

| Record name | cis-11-Eicosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10436-08-5 | |

| Record name | cis-11-Eicosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of cis-11-eicosenamide?

A1: this compound is a fatty amide with a cis double bond at the 11th carbon atom.

Q2: How does the thermal stability of this compound compare to other fatty amides?

A: Research indicates that unsaturated simple amides, including this compound, exhibit slightly greater thermal stability than saturated simple amides with the same number of carbon atoms. [] Specifically, this compound has a melting point of 79.3°C. This difference in stability is likely due to the presence of the cis double bond in the unsaturated fatty amide structure.

Q3: What analytical techniques are commonly employed to identify and quantify this compound?

A: Gas chromatography (GC) is a common technique for analyzing fatty amides like this compound. [] Coupling GC with mass spectrometry (GC-MS) allows for both separation and identification based on the mass-to-charge ratio of the ionized molecules. This method was employed in one study to assess the purity of various synthesized fatty amides, including this compound. [] Additionally, UPLC-Q-TOF/MS, a highly sensitive and accurate analytical technique, has been used to identify and quantify this compound in plasma samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.